
Methyl s-ethylhomocysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl s-ethylhomocysteinate is an organic compound with the molecular formula C7H15NO2S It is an ester derivative of homocysteine, a sulfur-containing amino acid
準備方法
Synthetic Routes and Reaction Conditions
Methyl s-ethylhomocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane as a catalyst, which offers mild conditions and good yields . The reaction typically proceeds as follows:
- Homocysteine is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl s-ethylhomocysteinate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Homocysteine and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl s-ethylhomocysteinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to homocysteine metabolism.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of methyl s-ethylhomocysteinate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in methylation reactions, where it donates a methyl group to other molecules. This process is catalyzed by methyltransferases and plays a crucial role in regulating gene expression and protein function .
類似化合物との比較
Methyl s-ethylhomocysteinate can be compared with other ester derivatives of homocysteine and similar sulfur-containing amino acids:
Methyl homocysteinate: Similar structure but lacks the ethyl group.
Ethyl homocysteinate: Similar structure but lacks the methyl group.
S-methylcysteine: Contains a methyl group attached to the sulfur atom but lacks the ester functionality.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
methyl 2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 |
InChIキー |
BUOIIQFTBLIAGY-UHFFFAOYSA-N |
正規SMILES |
CCSCCC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


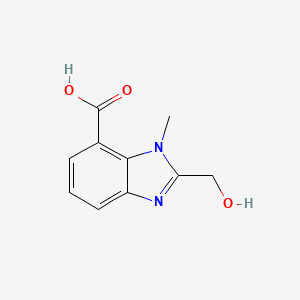
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
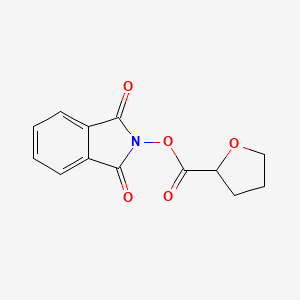
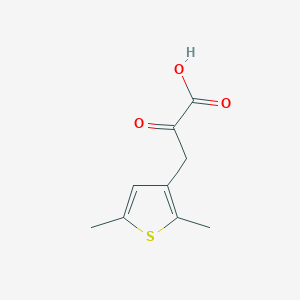
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
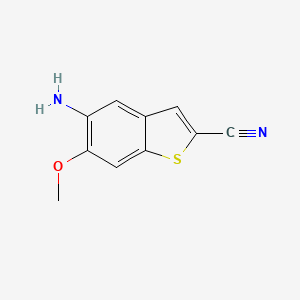
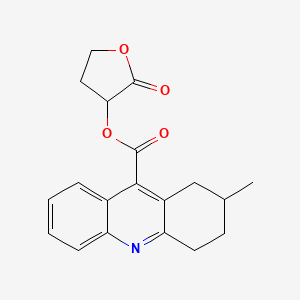
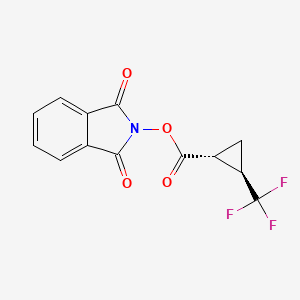
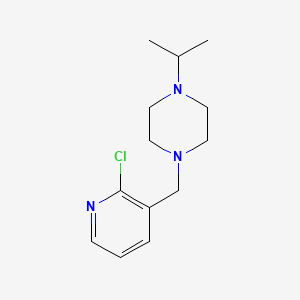


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
